molecular formula C8H4F3NO B1293906 4-(Trifluoromethoxy)benzonitrile CAS No. 332-25-2

4-(Trifluoromethoxy)benzonitrile

Cat. No. B1293906
Key on ui cas rn: 332-25-2
M. Wt: 187.12 g/mol
InChI Key: XWHIXOMWXCHJPP-UHFFFAOYSA-N
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Patent
US06162942

Procedure details

Under an atmosphere of nitrogen, a mixture of 6.5 g of bis-triphenylphosphine-nickel dichloride, 5 g of triphenylphosphine and 120 ml of MEK was stirred at room temperature for 10 minutes. 1.9 g of activated zinc powder were then added, and the reaction mixture was stirred at 70° C. for 30 minutes. Following this, the mixture was allowed to cool to 25° C., and 93.25 g of 1-chloro-4-trifluoromethoxybenzene were added dropwise. The mixture was stirred for 10 minutes, 24 g of sodium cyanide were added, and the reaction mixture was stirred at from 65 to 70° C. for 20 h. The conversion was then approximately 75% (GC). After cooling to room temperature, the mixture was filtered, the solid filter residue was washed 2× with 50 ml of MEK and the combined organic phases were concentrated under reduced pressure. Vacuum distillation gave 58.5 g (66% of theory) of 4-trifluoromethoxybenzonitrile as a colourless liquid (boiling point at 120 mbar: 80° C.). 2.6% of coupling products had formed.
[Compound]
Name
bis-triphenylphosphine nickel dichloride
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
93.25 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.[C-:13]#[N:14].[Na+]>[Zn].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(C(C)=O)C>[F:10][C:9]([F:12])([F:11])[O:8][C:5]1[CH:6]=[CH:7][C:2]([C:13]#[N:14])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
bis-triphenylphosphine nickel dichloride
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
93.25 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC(F)(F)F
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
1.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at from 65 to 70° C. for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
the solid filter residue
WASH
Type
WASH
Details
was washed 2× with 50 ml of MEK
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(OC1=CC=C(C#N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 58.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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